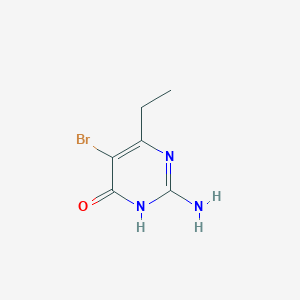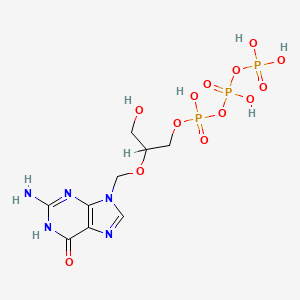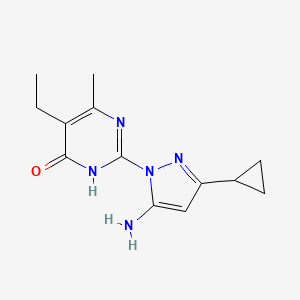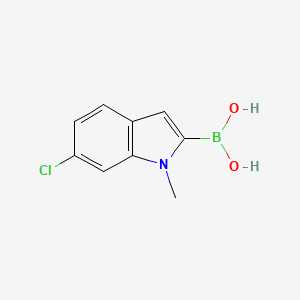
6-Chloro-1-methylindole-2-boronic acid
Descripción general
Descripción
6-Chloro-1-methylindole-2-boronic acid is a chemical compound with the molecular formula C9H9BClNO2 and a molecular weight of 209.44 . It is used as a reactant for Suzuki-Miyaura coupling and is an active pharmaceutical ingredient .
Molecular Structure Analysis
The InChI code for 6-Chloro-1-methylindole-2-boronic acid is 1S/C9H9BClNO2/c1-12-8-5-7(11)3-2-6(8)4-9(12)10(13)14/h2-5,13-14H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Chloro-1-methylindole-2-boronic acid is a solid substance . It should be stored in an inert atmosphere and in a freezer, under -20°C .Aplicaciones Científicas De Investigación
6-Chloro-1-methylindole-2-boronic acid is a chemical compound with the molecular formula C9H9BClNO2 . .
While specific applications for this compound were not found in the search results, boronic acids, in general, are often used in Suzuki-Miyaura coupling reactions , which are a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds, a key process in organic synthesis .
In these reactions, boronic acids are coupled with organic halides in the presence of a palladium catalyst and a base . The specific procedures and parameters can vary depending on the reactants and the desired products .
-
Suzuki-Miyaura Coupling Reactions
- Field : Organic Chemistry
- Application : Boronic acids are often used in Suzuki-Miyaura coupling reactions, which are a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds, a key process in organic synthesis .
- Method : In these reactions, boronic acids are coupled with organic halides in the presence of a palladium catalyst and a base . The specific procedures and parameters can vary depending on the reactants and the desired products .
- Results : The outcomes of these reactions are typically new organic compounds, and the success of the reaction can be measured by the yield of the desired product .
-
Pharmaceutical Intermediates
- Field : Pharmaceutical Chemistry
- Application : Boronic acids, including “6-Chloro-1-methylindole-2-boronic acid”, can be used as pharmaceutical intermediates . They can be used in the synthesis of various pharmaceutical compounds .
- Method : The specific methods of application would depend on the particular pharmaceutical compound being synthesized .
- Results : The results would be the successful synthesis of the desired pharmaceutical compound .
-
Organic Synthesis
- Field : Organic Chemistry
- Application : Boronic acids can be used as raw materials in organic synthesis . They can be used to synthesize a wide range of organic compounds .
- Method : The specific methods of application would depend on the particular organic compound being synthesized .
- Results : The results would be the successful synthesis of the desired organic compound .
-
Copper-Catalyzed Trifluoromethylation
- Field : Organic Chemistry
- Application : Boronic acids can be used in copper-catalyzed trifluoromethylation reactions . This reaction is used to introduce a trifluoromethyl group into organic compounds .
- Method : The specific procedures and parameters can vary depending on the reactants and the desired products .
- Results : The outcomes of these reactions are typically new organic compounds with a trifluoromethyl group .
-
Palladium-Catalyzed Benzylation
- Field : Organic Chemistry
- Application : Boronic acids can be used in palladium-catalyzed benzylation reactions . This reaction is used to introduce a benzyl group into organic compounds .
- Method : The specific procedures and parameters can vary depending on the reactants and the desired products .
- Results : The outcomes of these reactions are typically new organic compounds with a benzyl group .
-
Synthesis of Hydroxyquinones
- Field : Organic Chemistry
- Application : Boronic acids can be used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .
- Method : The specific procedures and parameters can vary depending on the reactants and the desired products .
- Results : The outcomes of these reactions are typically new hydroxyquinone compounds .
Safety And Hazards
6-Chloro-1-methylindole-2-boronic acid is associated with several safety hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propiedades
IUPAC Name |
(6-chloro-1-methylindol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BClNO2/c1-12-8-5-7(11)3-2-6(8)4-9(12)10(13)14/h2-5,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKQDXBWDPGHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C)C=C(C=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657316 | |
| Record name | (6-Chloro-1-methyl-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-methylindole-2-boronic acid | |
CAS RN |
957066-11-4 | |
| Record name | (6-Chloro-1-methyl-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-1-methyl-1H-indole-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



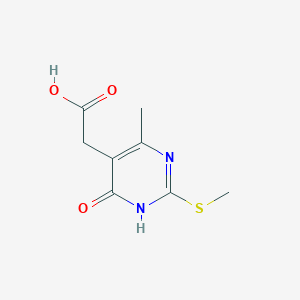
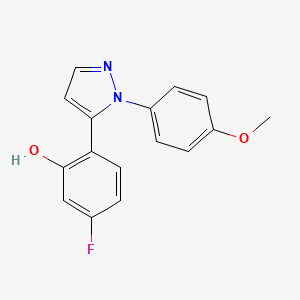


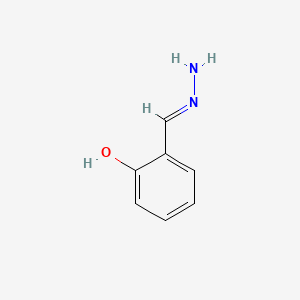


![3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid](/img/structure/B1450814.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1450815.png)
![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1450817.png)
